molecular formula C12H18O4 B8234961 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione CAS No. 61699-64-7

3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B8234961
CAS No.: 61699-64-7
M. Wt: 226.27 g/mol
InChI Key: UGIREZQLXZTHDM-UHFFFAOYSA-N
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Description

3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of cyclobutene-1,2-diones, which are characterized by a four-membered ring containing two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with appropriate alcohols. One common method is the esterification of squaric acid with 2-methylpropanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the 2-methylpropoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound’s cyclobutene-1,2-dione core can participate in electron transfer reactions, influencing redox processes in biological systems. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dianilinocyclobut-3-ene-1,2-dione: Known for its applications in organic synthesis and materials science.

    3,4-Bis(dimethylamino)cyclobut-3-ene-1,2-dione: Studied for its electronic properties and potential use in electronic devices.

    3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Used in the synthesis of dyes and pigments.

Uniqueness

3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione is unique due to its specific substituents, which impart distinct physical and chemical properties. Its 2-methylpropoxy groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,4-bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-7(2)5-15-11-9(13)10(14)12(11)16-6-8(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIREZQLXZTHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=O)C1=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90815009
Record name 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90815009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61699-64-7
Record name 3,4-Bis(2-methylpropoxy)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90815009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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